N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(m-tolyl)acetamide
Description
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(m-tolyl)acetamide: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a triazolopyrimidine moiety linked to a tolylacetamide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3-methylphenyl)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-13-4-2-5-14(8-13)9-16(23)18-7-3-6-15-10-19-17-20-12-21-22(17)11-15/h2,4-5,8,10-12H,3,6-7,9H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REAIKOZBEKJAMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCCC2=CN3C(=NC=N3)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(m-tolyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrimidine ring.
Attachment of the Propyl Chain: The propyl chain is introduced via alkylation reactions, often using alkyl halides in the presence of a base.
Coupling with Tolylacetamide: The final step involves coupling the triazolopyrimidine intermediate with tolylacetamide through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the tolylacetamide moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(m-tolyl)acetamide. The compound has demonstrated significant cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCT116 (Colon Cancer) | 12.5 | Apoptosis induction |
| T47D (Breast Cancer) | 15.0 | Cell cycle arrest |
| MCF7 (Breast Cancer) | 18.0 | Inhibition of proliferation |
The compound's interaction with Cyclin-Dependent Kinase 2 (CDK2) has been identified as a key mechanism in its anticancer activity, inhibiting the kinase's activity and affecting the ERK signaling pathway .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been investigated. In various preclinical models, it has shown significant inhibition of inflammation markers.
| Inflammation Marker | Inhibition (%) |
|---|---|
| TNF-α | 45 |
| IL-6 | 38 |
| PGE2 | 50 |
These findings suggest that the compound may be useful in developing treatments for inflammatory diseases .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions. A common method includes microwave-assisted synthesis techniques that enhance yield and reduce reaction times.
Key Reactions:
- Oxidation : Can be facilitated by oxidizing agents to form various derivatives.
- Reduction : Achieved using reducing agents to produce reduced forms of the compound.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Anticancer Studies : Research published in various journals has shown promising results regarding the inhibition of cancer cell growth and induction of apoptosis in specific cell lines.
- Inflammatory Response Models : Studies utilizing carrageenan-induced paw edema models have demonstrated substantial reductions in inflammation markers upon treatment with this compound.
Mechanism of Action
The mechanism of action of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(m-tolyl)acetamide involves its interaction with specific molecular targets. The triazolopyrimidine moiety can bind to enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(1H-1,2,4-triazol-1-yl)propyl)-2-(m-tolyl)acetamide
- N-(3-(1,2,4-triazol-3-yl)propyl)-2-(m-tolyl)acetamide
- N-(3-(1,2,4-triazol-5-yl)propyl)-2-(m-tolyl)acetamide
Uniqueness
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(m-tolyl)acetamide is unique due to its specific triazolopyrimidine structure, which imparts distinct chemical reactivity and biological activity compared to other triazole derivatives. This uniqueness makes it a valuable compound for various research applications.
Biological Activity
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(m-tolyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and implications for therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines , which are known for their diverse pharmacological properties. The structural formula can be represented as follows:
This compound features a triazole ring fused with a pyrimidine structure, which is critical for its biological interactions.
Research indicates that compounds like this compound may stabilize microtubules by interacting with tubulin at distinct binding sites. This stabilization is crucial for cellular processes such as mitosis and intracellular transport. Studies have shown that modifications to the triazole and pyrimidine moieties can significantly influence the compound's affinity for these targets and its overall biological efficacy .
Anticancer Activity
The compound has been evaluated for its anticancer properties. In vitro studies demonstrated that derivatives of 1,2,4-triazolo[1,5-a]pyrimidines exhibit potent antiproliferative effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MGC-803 | 26 | Induction of apoptosis via Topo II inhibition |
| HeLa | 30 | G2/M cell cycle arrest |
| MCF-7 | 22 | Stabilization of microtubules |
These findings suggest that this compound could serve as a lead compound for developing new anticancer therapies .
Neuroprotective Effects
Additionally, the neuroprotective potential of this compound has been explored in models of neurodegeneration. The ability to penetrate the blood-brain barrier and exert effects on neuronal cells makes it a candidate for treating conditions like Alzheimer's disease. In preclinical studies, certain derivatives showed promise in stabilizing microtubules and enhancing neuronal survival under stress conditions .
Structure-Activity Relationships (SAR)
The biological activity of this compound is heavily influenced by its structural components. Modifications to the triazole and pyrimidine rings can lead to variations in potency and selectivity.
Key Findings from SAR Studies
- Substituent Variations : Changes in the alkyl chain length or branching can enhance binding affinity to tubulin.
- Aromatic Modifications : Substituents on the aromatic ring impact the compound's lipophilicity and bioavailability.
These insights are essential for guiding future synthesis efforts aimed at optimizing therapeutic efficacy .
Case Study 1: Anticancer Efficacy
In a study conducted on the MGC-803 cell line, treatment with the compound led to significant apoptosis as evidenced by increased markers such as cleaved caspase-3. The study concluded that compounds with similar structures could be developed into effective anticancer agents .
Case Study 2: Neuroprotection in Alzheimer's Models
Another investigation focused on the neuroprotective effects of triazolo-pyrimidine derivatives in a mouse model of Alzheimer's disease. The results indicated that these compounds improved cognitive function and reduced amyloid plaque formation .
Q & A
Q. What are the established synthetic routes for N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(m-tolyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic coupling. For analogous triazolopyrimidine derivatives, fusion of aminotriazole, ketone esters, and aldehydes in polar aprotic solvents (e.g., DMF) under controlled heating (10–12 minutes) is common. Post-reaction, methanol is added to precipitate the product, followed by crystallization in ethanol . Key optimization parameters include:
- Catalyst selection : Base catalysts (e.g., triethylamine) improve cyclization efficiency.
- Solvent purity : DMF or DMSO enhances solubility of intermediates.
- Temperature control : Excess heat may lead to byproducts like ring-opened analogs.
Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- IR spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹, acetamide C=O at ~1650 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., m-tolyl aromatic protons at δ 7.1–7.3 ppm) and carbon backbone .
- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., m/z ≈ 350–400 for typical analogs) and fragmentation patterns .
- Elemental analysis : Validates stoichiometry (C, H, N within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Quantum chemical calculations : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) influencing binding affinity.
- Molecular docking : Screen against target proteins (e.g., kinases) using software like AutoDock Vina. For triazolopyrimidines, prioritize interactions with ATP-binding pockets .
- Reaction path search : Tools like GRRM or AFIR (Artificial Force Induced Reaction) map plausible reaction pathways, reducing trial-and-error experimentation .
Q. How should researchers resolve contradictions between experimental data and computational predictions?
- Methodological Answer :
- Cross-validation : Replicate spectral data (e.g., NMR shifts) with higher-field instruments or 2D techniques (HSQC, HMBC) to confirm assignments .
- Error analysis in DFT : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to better approximate experimental geometries or solvent effects .
- Statistical Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent polarity, temperature) causing discrepancies between predicted and observed yields .
Q. What strategies optimize reaction yields for large-scale synthesis while minimizing impurities?
- Methodological Answer :
- Process intensification : Employ flow chemistry to enhance heat/mass transfer and reduce side reactions (e.g., hydrolysis of acetamide groups).
- DoE-based optimization : Screen parameters (e.g., molar ratios, residence time) via Plackett-Burman or Box-Behnken designs .
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR or HPLC to monitor reaction progression in real time .
Q. How can researchers investigate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Target deconvolution : Combine affinity chromatography (immobilized compound) with proteomics (LC-MS/MS) to identify binding partners.
- Kinetic assays : Measure IC₅₀ values against enzymatic targets (e.g., phosphodiesterases) using fluorogenic substrates.
- Metabolic profiling : Use stable isotope tracers (e.g., ¹³C-acetamide) to track metabolic stability in hepatocyte models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
